5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride
Overview
Description
5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, which leads to the formation of the isoxazole ring . The cyclopropyl group can be introduced via cyclopropanation reactions, while the piperidinyl group can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve catalyst-free and microwave-assisted methods to enhance efficiency and yield. For example, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported as an efficient method . These methods are advantageous due to their reduced reaction times and lower energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-substituted isoxazoles: These compounds share the isoxazole core but differ in the substituents attached to the ring.
Isoxazole derivatives with different heterocycles: Compounds that combine the isoxazole ring with other heterocyclic structures, such as thiadiazoles and oxadiazoles.
Uniqueness
5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride is unique due to its specific combination of the cyclopropyl and piperidinyl groups, which may confer distinct biological activities and therapeutic potential compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
5-cyclopropyl-N-piperidin-4-yl-1,2-oxazole-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c16-12(14-9-3-5-13-6-4-9)10-7-11(17-15-10)8-1-2-8;/h7-9,13H,1-6H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCVPPGUBIZDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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